1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea is an organic compound that features a cyclopropyl group attached to a fluorophenyl ring, a phenylpropyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting 4-fluorophenyl with a suitable cyclopropanating agent under controlled conditions.
Attachment of the Phenylpropyl Group: The next step involves the attachment of the phenylpropyl group to the cyclopropyl intermediate. This can be done through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1-(4-Chlorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-((1-(4-Methylphenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea: Similar structure but with a methyl group instead of fluorine.
1-((1-(4-Bromophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in medicinal chemistry.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)20(12-13-20)15-23-19(24)22-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15H2,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJDUHGLFBOFPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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